molecular formula C16H26ClNO2 B4018931 3-(dimethylamino)propyl 4-tert-butylbenzoate hydrochloride

3-(dimethylamino)propyl 4-tert-butylbenzoate hydrochloride

Cat. No. B4018931
M. Wt: 299.83 g/mol
InChI Key: VJQHGOUQKWGNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)propyl 4-tert-butylbenzoate hydrochloride is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular formula of C18H28ClNO2. This compound is also known as DMAPB-HCl and has various applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)propyl 4-tert-butylbenzoate hydrochloride is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body.
Biochemical and Physiological Effects
3-(Dimethylamino)propyl 4-tert-butylbenzoate hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(Dimethylamino)propyl 4-tert-butylbenzoate hydrochloride in lab experiments is its high purity. It is also relatively easy to synthesize and has a low toxicity. However, its mechanism of action is not well understood, which limits its use in certain experiments.

Future Directions

There are various future directions for the use of 3-(Dimethylamino)propyl 4-tert-butylbenzoate hydrochloride in scientific research. One potential application is in the development of new drugs for the treatment of inflammatory and pain-related disorders. It may also have potential applications in the field of neuropharmacology. Further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

3-(Dimethylamino)propyl 4-tert-butylbenzoate hydrochloride has various applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used as a catalyst in various chemical reactions.

properties

IUPAC Name

3-(dimethylamino)propyl 4-tert-butylbenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-16(2,3)14-9-7-13(8-10-14)15(18)19-12-6-11-17(4)5;/h7-10H,6,11-12H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQHGOUQKWGNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OCCCN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)propyl 4-tert-butylbenzoate;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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